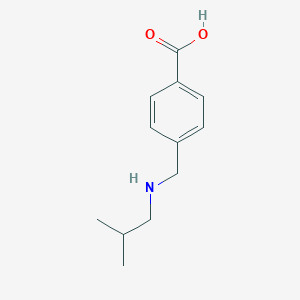
1-Carboxy-4-isobutylaminomethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Carboxy-4-isobutylaminomethylbenzene, also known as ibutamoren or MK-677, is a selective agonist of the ghrelin receptor. It is a non-peptide growth hormone secretagogue that stimulates the production of growth hormone and insulin-like growth factor 1 (IGF-1). Ibutamoren is currently being researched for its potential use in the treatment of growth hormone deficiency, muscle wasting, and osteoporosis.
Mecanismo De Acción
Ibutamoren works by binding to the ghrelin receptor, which is primarily found in the hypothalamus. This binding stimulates the release of growth hormone and IGF-1 from the pituitary gland. Ibutamoren also increases the production of ghrelin, a hormone that regulates appetite and energy balance.
Biochemical and Physiological Effects
In addition to its effects on growth hormone and IGF-1 levels, 1-Carboxy-4-isobutylaminomethylbenzene has been shown to improve insulin sensitivity and lipid metabolism. It also has neuroprotective effects and may improve cognitive function in elderly patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Carboxy-4-isobutylaminomethylbenzene in lab experiments is its ability to stimulate growth hormone production without the need for exogenous administration of growth hormone. However, 1-Carboxy-4-isobutylaminomethylbenzene can be expensive and may have variable effects depending on the individual being studied.
Direcciones Futuras
Future research on 1-Carboxy-4-isobutylaminomethylbenzene may focus on its potential use in the treatment of conditions such as osteoporosis, muscle wasting, and cachexia. Additionally, further studies may investigate the effects of 1-Carboxy-4-isobutylaminomethylbenzene on cognitive function and neurodegenerative diseases. Finally, research may also focus on developing more efficient and cost-effective methods for synthesizing 1-Carboxy-4-isobutylaminomethylbenzene.
Métodos De Síntesis
Ibutamoren can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and microwave-assisted synthesis. The most commonly used method involves the condensation of 4-isobutylbenzylamine with carboxylic acid, followed by purification using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Ibutamoren has been shown to increase growth hormone levels in both animals and humans. It has also been shown to increase lean body mass and improve bone density in elderly patients. Additionally, 1-Carboxy-4-isobutylaminomethylbenzene has been studied for its potential use in the treatment of muscle wasting and cachexia in cancer patients.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
4-[(2-methylpropylamino)methyl]benzoic acid |
InChI |
InChI=1S/C12H17NO2/c1-9(2)7-13-8-10-3-5-11(6-4-10)12(14)15/h3-6,9,13H,7-8H2,1-2H3,(H,14,15) |
Clave InChI |
UHUHLFVTIXJYPG-UHFFFAOYSA-N |
SMILES |
CC(C)CNCC1=CC=C(C=C1)C(=O)O |
SMILES canónico |
CC(C)CNCC1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-{[2-chloro-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide](/img/structure/B275438.png)

![2-[(4-Ethoxyphenyl)carbamoyl]terephthalic acid](/img/structure/B275446.png)


![2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275458.png)
![2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275459.png)


![N-[(furan-2-yl)methyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B275469.png)
![N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide](/img/structure/B275472.png)

![N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B275474.png)